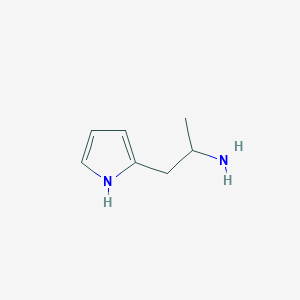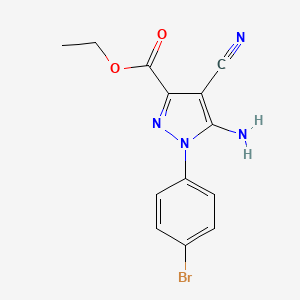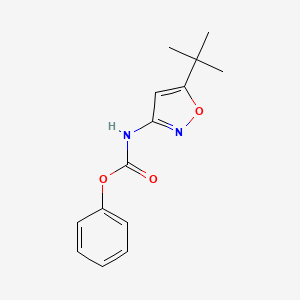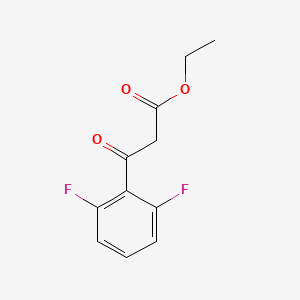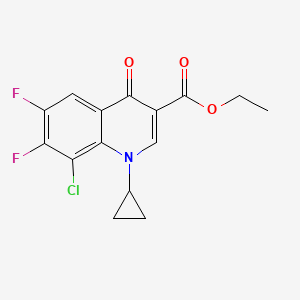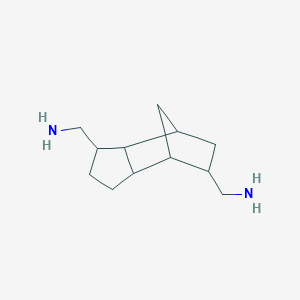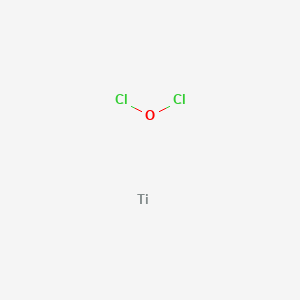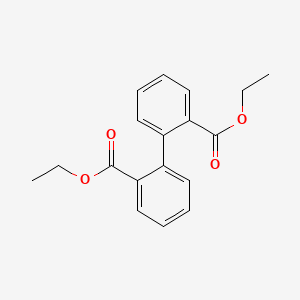
Silane, 9,10-anthracenediylbis[triethoxy-
Overview
Description
Silane, 9,10-anthracenediylbis[triethoxy- is a specialized organosilicon compound characterized by its unique structure, which includes an anthracene moiety linked to triethoxysilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 9,10-anthracenediylbis[triethoxy- typically involves the reaction of anthracene derivatives with triethoxysilane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between anthracene and triethoxysilane, resulting in the formation of the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Silane, 9,10-anthracenediylbis[triethoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Silane, 9,10-anthracenediylbis[triethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The triethoxysilane groups can undergo substitution reactions with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-based silanols, while substitution reactions can produce a range of functionalized silanes .
Scientific Research Applications
Silane, 9,10-anthracenediylbis[triethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a functionalizing agent for surfaces.
Biology: The compound can be employed in the development of biosensors and as a labeling agent in biological assays.
Medicine: Research explores its potential in drug delivery systems and as a component in diagnostic tools.
Industry: It is utilized in the production of coatings, adhesives, and composite materials due to its ability to enhance material properties
Mechanism of Action
The mechanism by which Silane, 9,10-anthracenediylbis[triethoxy- exerts its effects involves its interaction with various molecular targets. The triethoxysilane groups can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion and functionalization. The anthracene moiety can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s unique properties .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane (APTES): Used for surface functionalization and biosensing applications.
Glycidoxypropyl trimethoxysilane (KH-560): Employed in polymer composites and coatings.
Methyltriethoxysilane: Utilized in the preparation of silicon-based antireflective coatings
Uniqueness
Silane, 9,10-anthracenediylbis[triethoxy- stands out due to its anthracene core, which imparts unique optical and electronic properties. This makes it particularly valuable in applications requiring specific interactions and functionalities that are not achievable with other silane compounds .
Properties
IUPAC Name |
triethoxy-(10-triethoxysilylanthracen-9-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6Si2/c1-7-27-33(28-8-2,29-9-3)25-21-17-13-15-19-23(21)26(24-20-16-14-18-22(24)25)34(30-10-4,31-11-5)32-12-6/h13-20H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHSZDXIPCKSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C2C=CC=CC2=C(C3=CC=CC=C31)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565964 | |
| Record name | (Anthracene-9,10-diyl)bis(triethoxysilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132877-71-5 | |
| Record name | (Anthracene-9,10-diyl)bis(triethoxysilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


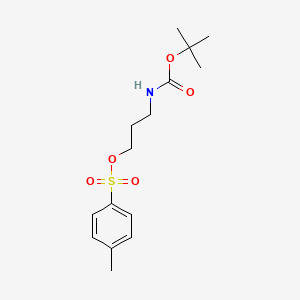
![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)
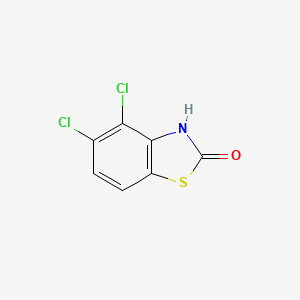
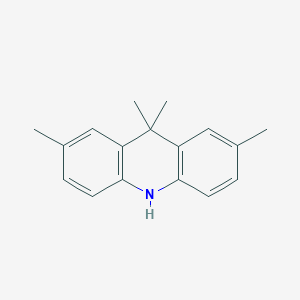
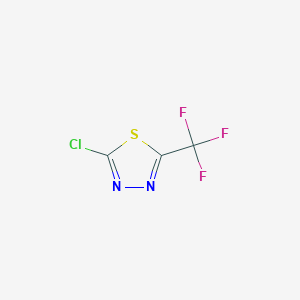
![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
